Methyl 2-bromopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMWQSVSOGNGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336218 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19129-92-1 | |
| Record name | methyl 2-bromopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Established Synthetic Routes for Methyl 2-bromopentanoate
The two principal strategies for synthesizing this compound are the direct bromination of the corresponding ester and the esterification of the pre-brominated carboxylic acid.
Esterification of 2-Bromopentanoic Acid
An alternative and widely used route to this compound is the esterification of 2-bromopentanoic acid with methanol (B129727). This reaction, known as Fischer-Speier esterification, is an acid-catalyzed equilibrium process. patsnap.comwikipedia.orgathabascau.ca
The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. patsnap.combyjus.combyjus.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. byjus.comorganic-chemistry.orgchemguide.co.uk This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol in this case). byjus.comorganic-chemistry.org A tetrahedral intermediate is formed, followed by a series of proton transfers and the elimination of a water molecule to yield the ester. byjus.comorganic-chemistry.orgyoutube.com
The reaction is reversible, and the position of the equilibrium dictates the yield of the ester. organic-chemistry.orgsparkl.me
Table 2: Common Acid Catalysts for Fischer Esterification
| Catalyst | Role |
|---|---|
| Sulfuric Acid (H₂SO₄) | Acts as both a catalyst and a dehydrating agent. patsnap.comquora.com |
| Hydrochloric Acid (HCl) | Strong acid catalyst. patsnap.com |
| p-Toluenesulfonic acid (p-TsOH) | Solid, strong acid catalyst. organic-chemistry.orgresearchgate.net |
To achieve a high yield of this compound, the equilibrium of the Fischer esterification must be shifted towards the product side. organic-chemistry.orgsparkl.me According to Le Châtelier's principle, this can be accomplished by either using a large excess of one of the reactants (typically the alcohol, methanol, which can also serve as the solvent) or by removing the water that is formed as a byproduct. byjus.comorganic-chemistry.orgwyzant.comlibretexts.org
Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents. organic-chemistry.orgsparkl.mewyzant.com Concentrated sulfuric acid is often used as the catalyst because it also serves as an effective dehydrating agent, sequestering the water formed during the reaction and driving the equilibrium forward. patsnap.comquora.com Other dehydrating agents include molecular sieves. organic-chemistry.orgsparkl.me
The reaction is typically carried out under reflux conditions to increase the reaction rate. Optimization of reaction parameters such as the molar ratio of reactants, catalyst concentration, and temperature is crucial for maximizing the yield. For instance, a 1:3 molar ratio of 2-bromopentanoic acid to methanol with 1-5% sulfuric acid, refluxed at 60-80°C, is a typical set of conditions.
Advanced Synthetic Strategies
Stereoselective Synthesis of Enantiopure this compound
The presence of a chiral center at the C2 position of this compound means it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (enantiopure form) is often crucial, particularly in pharmaceutical and biological applications where stereochemistry dictates activity. Three primary strategies are employed to achieve this: the use of chiral auxiliaries, asymmetric catalysis, and the resolution of enantiomeric mixtures.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net This strategy is widely applied in the asymmetric synthesis of α-substituted carboxylic acids. researchgate.netresearchgate.net
In the context of this compound, a common approach involves first attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to pentanoic acid. wikipedia.orgresearchgate.net The resulting chiral imide or ester can then undergo diastereoselective α-bromination. The steric bulk of the auxiliary blocks one face of the enolate intermediate, directing the incoming electrophile (bromine) to the opposite face. This results in the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary yields the enantiomerically enriched 2-bromopentanoic acid, which can then be esterified to give the final product.
The effectiveness of different chiral auxiliaries in directing the stereochemistry of reactions on α-bromo esters has been studied extensively. For instance, (S)-mandelate has been shown to be an effective chiral auxiliary in the dynamic kinetic resolution of α-bromo esters via nucleophilic substitution, achieving high diastereomeric ratios. arkat-usa.orgsemanticscholar.org Similarly, lactamide-based auxiliaries have been used to achieve good to high diastereoselectivity in the displacement of the bromine atom. researchgate.net
Table 1: Diastereoselectivity in Nucleophilic Substitution of α-Bromo Esters Using Chiral Auxiliaries
| Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-Mandelate | Dibenzylamine | 97:3 | 81 | arkat-usa.org |
| (S)-Mandelate | p-Anisidine | 96:4 | 95 | semanticscholar.org |
| (S)-Lactamide derivative | 4-Chlorophenoxide | Good to High | N/A | researchgate.net |
| N-Methyl Pseudoephedrine | Benzylamine | up to 98:2 (er) | N/A | researchgate.net |
Asymmetric catalysis represents a more sophisticated and atom-economical approach where a small amount of a chiral catalyst creates a chiral environment for the reaction, generating a large quantity of enantiomerically enriched product. frontiersin.org For the synthesis of α-bromo esters, this can involve the catalytic asymmetric bromination of a suitable precursor.
One relevant approach is the enantioselective bromination of β-keto esters using chiral metal complexes as catalysts. nih.govresearchgate.net For example, chiral bisoxazolinecopper(II) complexes have been shown to effectively catalyze the reaction between β-keto esters and a bromine source like N-bromosuccinimide (NBS), yielding α-bromo-β-keto esters with good enantioselectivities (up to 82% ee). nih.gov While this applies to a different class of ester, the principle of using a chiral Lewis acid to control the facial selectivity of enolate bromination is applicable.
Another emerging area is the intermolecular catalytic asymmetric bromoesterification of alkenes. nih.gov This type of reaction uses a chiral catalyst, such as a derivative of quinine (B1679958) like (DHQD)₂PHAL, to control the addition of a bromine atom and an ester group across a double bond. Kinetic studies have been crucial in optimizing these systems, showing that catalyst loading can be significantly reduced while maintaining high conversion and enantioselectivity by mitigating byproduct inhibition. nih.gov
Table 2: Examples of Catalytic Asymmetric Bromination Reactions
| Substrate Type | Catalyst System | Bromine Source | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| β-Keto Esters | Chiral Bisoxazoline-Cu(II) | NBS | up to 82% | nih.gov |
| β-Keto Esters | Ti(TADDOLato) Complex | NBS | up to 88% | researchgate.net |
| Alkenes | (DHQD)₂PHAL | N-Bromobenzamide/Benzoic Acid | up to 80:20 (er) | nih.gov |
Enantiomeric resolution is the process of separating a racemic mixture (a 1:1 mixture of both enantiomers) into its pure enantiomeric components. wikipedia.org A classical method involves converting the racemic this compound to its corresponding carboxylic acid (2-bromopentanoic acid) via hydrolysis. This racemic acid is then reacted with a single enantiomer of a chiral base (a resolving agent), such as (S)-(-)-1-phenylethylamine. sigmaaldrich.comwikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated by fractional crystallization. wikipedia.org Once separated, the addition of a strong acid liberates the pure enantiomer of 2-bromopentanoic acid.
A more advanced and efficient method is Dynamic Kinetic Resolution (DKR). researchgate.net DKR combines the rapid, in-situ racemization of the starting material with a highly stereoselective reaction that consumes only one of the enantiomers. researchgate.netrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limit of classical resolution. researchgate.netacs.org DKR has been successfully applied to racemic α-bromo esters. arkat-usa.orgsemanticscholar.orgacs.orgacs.org The process typically involves a catalyst or reagent that promotes racemization at the α-carbon (often a halide salt like tetrabutylammonium (B224687) iodide, TBAI) while an enzyme or a chiral reagent selectively reacts with one enantiomer. arkat-usa.orgsemanticscholar.orgrsc.org
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. A one-pot procedure for the synthesis of methyl 2-bromoalkanoates, including this compound, has been developed from the corresponding alkanoic acid. icm.edu.pl
This procedure involves a three-step sequence:
Chlorination: The starting pentanoic acid is first converted to its acid chloride using thionyl chloride.
Bromination: Bromine is then added to effect α-bromination, likely proceeding via the Hell-Volhard-Zelinsky reaction mechanism.
Esterification: Finally, methanol is added to the reaction mixture to convert the resulting 2-bromopentanoyl bromide (or chloride) directly into this compound.
This streamlined, multi-step, one-pot procedure is reported to produce this compound in a high yield of 95%. icm.edu.pl
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product, minimizing side reactions, and ensuring the process is efficient and scalable. For the synthesis of this compound, several parameters can be systematically adjusted. scielo.br
In the standard synthesis involving the esterification of 2-bromopentanoic acid with methanol, key variables include:
Molar Ratio: Using an excess of methanol can shift the reaction equilibrium towards the product side, increasing the yield.
Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) must be optimized. Too little catalyst results in a slow reaction, while too much can promote side reactions like dehydration or ether formation. A typical range is 1-5% H₂SO₄.
Temperature: The reaction is typically run at reflux temperature (60–80°C) to increase the reaction rate.
Reaction Time: The progress of the reaction should be monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time that maximizes conversion without leading to product degradation.
For syntheses involving nucleophilic substitution, such as those using chiral auxiliaries or in DKR processes, other factors become crucial:
Solvent: Solvent polarity can significantly influence reaction rates and selectivities. scielo.br For instance, polar aprotic solvents like DMF or acetonitrile (B52724) are often used. icm.edu.plscielo.br
Base: The choice and amount of base are critical, especially in reactions involving enolate formation or when neutralizing acidic byproducts. Diisopropylethylamine (DIEA) is a common non-nucleophilic base used in these transformations. arkat-usa.orgsemanticscholar.org
Additives: In DKR, the concentration of the racemization agent (e.g., TBAI) is a key parameter to balance the rate of racemization with the rate of the kinetic resolution. arkat-usa.orgsemanticscholar.org
Table 3: General Parameters for Reaction Optimization
| Parameter | Factor to Consider | Potential Impact |
|---|---|---|
| Temperature | Reaction rate vs. side reactions/decomposition | Higher temperature increases rate but can reduce selectivity. scielo.br |
| Solvent | Polarity, aprotic/protic nature | Affects solubility, reaction mechanism, and rates. scielo.br |
| Reactant Stoichiometry | Equilibrium position, full consumption of limiting reagent | Using an excess of one reactant can drive the reaction to completion. lmaleidykla.lt |
| Catalyst Loading | Reaction rate vs. cost and side reactions | Optimal loading provides the best balance of speed and efficiency. nih.govnih.gov |
| Reaction Time | Conversion vs. product degradation | Monitoring is key to stopping the reaction at peak yield. scielo.br |
Temperature and Solvent Effects on Reaction Outcomes
The outcome of the synthesis of this compound is highly sensitive to both temperature and the choice of solvent. These parameters significantly influence reaction rates, equilibrium positions, and the prevalence of side reactions.
In the initial bromination step via the Hell-Volhard-Zelinsky reaction, stringent temperature control is necessary, with reaction temperatures often exceeding 373 K (100 °C). alfa-chemistry.com The subsequent esterification of 2-bromopentanoic acid with methanol is typically an acid-catalyzed equilibrium process, often conducted at reflux temperatures ranging from 60 to 110 °C to achieve a reasonable reaction rate. wikipedia.org
The choice of solvent plays a multifaceted role. For the esterification step, using the alcohol reactant (methanol) in large excess can serve as the solvent, shifting the equilibrium toward the product. wikipedia.org Alternatively, non-polar, water-immiscible solvents like toluene (B28343) or hexane (B92381) are employed. wikipedia.org These solvents allow for the removal of water, a byproduct of the reaction, through azeotropic distillation using a Dean-Stark apparatus, which is a key strategy for driving the reaction to completion. wikipedia.orgoperachem.com The polarity of the solvent is a crucial factor; polar aprotic solvents can increase reaction rates but must be rigorously dried to prevent hydrolysis of the bromoester product.
| Parameter | Condition | Effect on Reaction Outcome | Reference |
|---|---|---|---|
| Temperature | Esterification: 60–110 °C (Reflux) | Increases reaction rate to achieve equilibrium faster. Higher temperatures can favor elimination side reactions. | wikipedia.org |
| Purification: 59–63 °C at 10 mmHg | Allows for purification by vacuum distillation, separating the product from less volatile impurities. | icm.edu.plscispace.com | |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Facilitates water removal via azeotropic distillation (Dean-Stark trap), driving the esterification equilibrium towards the product. | wikipedia.org |
| Polar Aprotic (e.g., DMF, DMSO) | Can accelerate reaction rates but increases the risk of hydrolysis if water is present. Requires anhydrous conditions. | ||
| Chlorinated (e.g., Dichloromethane) | Allows for reactions at or near room temperature, which is beneficial for heat-sensitive substrates, but may result in slower reaction times. |
Strategies for Maximizing Chemical Yield
Maximizing the yield of this compound involves the careful optimization of several synthetic parameters to favor product formation and minimize loss through side reactions or incomplete conversion.
A primary strategy is the application of Le Chatelier's principle during the Fischer-Speier esterification step. wikipedia.orgoperachem.com This can be achieved either by using a large excess of one reactant, typically methanol, or by continuously removing the water byproduct as it forms. wikipedia.org
Catalysis is essential for both stages of the synthesis. The HVZ reaction requires a catalytic amount of phosphorus tribromide (PBr₃) to convert the carboxylic acid into the more reactive acyl bromide intermediate. libretexts.orgwikipedia.org The subsequent esterification is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. wikipedia.org
To prevent unwanted side reactions, such as hydrolysis of the ester or elimination of HBr, it is often beneficial to conduct the reaction under an inert atmosphere of nitrogen or argon. Furthermore, real-time monitoring of the reaction's progress using analytical techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) ensures that the reaction is halted at the point of maximum conversion, preventing the formation of degradation products from prolonged heating.
| Strategy | Description | Impact on Yield | Reference |
|---|---|---|---|
| Byproduct Removal | Continuous removal of water during esterification using a Dean-Stark trap. | Shifts the reaction equilibrium to the right, increasing product formation and achieving higher conversion rates. | wikipedia.orgoperachem.com |
| Catalyst Use | Employing PBr₃ in the HVZ reaction and a strong acid (e.g., H₂SO₄) for esterification. | Increases the rate of both the bromination and esterification reactions, allowing them to proceed under milder conditions or in shorter times. | wikipedia.orgwikipedia.org |
| Control of Molar Ratios | Using a large excess of the alcohol (methanol) reactant. | Shifts the equilibrium towards the ester product, increasing the yield based on the limiting reagent (2-bromopentanoic acid). | operachem.com |
| Inert Atmosphere | Running the reaction under nitrogen or argon. | Minimizes oxidative side reactions and prevents hydrolysis from atmospheric moisture, preserving the integrity of the product. | |
| Reaction Monitoring | Tracking reaction progress with TLC or GC. | Allows for precise determination of the reaction endpoint, preventing product degradation and the formation of byproducts due to excessive reaction time. |
Purification Techniques in Synthetic Scale-Up
The purification of this compound, particularly on a larger scale, is crucial for obtaining a product of high purity. The chosen techniques must be efficient, scalable, and effective at removing unreacted starting materials, catalysts, and byproducts.
The most common and effective method for purifying the final product is fractional distillation under reduced pressure. icm.edu.pl this compound has a reported boiling point of 59–63 °C at a pressure of 10 mmHg, which allows it to be separated from higher-boiling impurities. icm.edu.plscispace.com Using a vacuum reduces the required temperature, thereby preventing thermal degradation of the ester.
Prior to distillation, a series of aqueous washes are typically performed. The crude reaction mixture is washed with a basic solution, such as aqueous sodium bicarbonate, to neutralize and remove the acid catalyst and any unreacted 2-bromopentanoic acid. This is followed by washing with water to remove any remaining salts or water-soluble impurities.
After the washing steps, the organic layer containing the product must be thoroughly dried to remove residual water, which could otherwise cause hydrolysis. Common drying agents for this purpose include anhydrous sodium sulfate (B86663) or magnesium sulfate. icm.edu.pl For industrial-scale operations, continuous flow reactors may be employed, which enhance heat and mass transfer and can be integrated with continuous distillation systems for solvent recovery and purification, ensuring consistent product quality. For very high-purity requirements, silica (B1680970) gel column chromatography can be used, although this is generally less practical for large-scale industrial production compared to distillation. rsc.org
| Technique | Purpose | Details | Reference |
|---|---|---|---|
| Fractional Distillation (Vacuum) | Primary purification method to isolate the final product. | Performed under reduced pressure (e.g., 2–10 mmHg) to lower the boiling point and prevent thermal decomposition. Isolates product as a colorless oil. | icm.edu.pl |
| Aqueous Wash/Neutralization | Removal of acid catalyst and acidic impurities. | The crude product is washed with a mild base (e.g., sodium bicarbonate solution) followed by water. | |
| Drying | Removal of dissolved water before distillation. | The organic phase is treated with an anhydrous drying agent like sodium sulfate or molecular sieves. | icm.edu.pl |
| Column Chromatography | High-purity separation. | Uses silica gel and a non-polar eluent. Generally used for smaller scale or when very high purity is required. | rsc.org |
| Continuous Flow Process | Industrial-scale production. | Integrates reaction and purification steps, offering better control, consistency, and efficiency for large volumes. |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions at the α-Carbon
Nucleophilic substitution is a primary reaction pathway for methyl 2-bromopentanoate, where a nucleophile replaces the bromine atom. As a secondary alkyl halide, it can proceed through either S(_N)1 or S(_N)2 mechanisms, depending on the reaction conditions. askfilo.com
The choice of nucleophile is a critical determinant of the reaction pathway. Strong nucleophiles tend to favor the S(_N)2 mechanism, while weaker nucleophiles are more conducive to S(_N)1 reactions. vedantu.com The reactivity of various nucleophiles with this compound is summarized below.
| Nucleophile | Class | Expected Predominant Mechanism | Notes |
|---|---|---|---|
| OH⁻, RO⁻, CN⁻ | Strong | SN2 | These strong nucleophiles favor the single-step, concerted SN2 pathway. kingofthecurve.org |
| H₂O, ROH | Weak | SN1 | Weak, neutral nucleophiles typically participate in the two-step SN1 mechanism, often acting as the solvent as well (solvolysis). youtube.com |
| I⁻, Br⁻ | Good | SN2 | Halide ions are generally good nucleophiles that favor the SN2 mechanism in polar aprotic solvents. |
The competition between S(_N)1 and S(_N)2 pathways for this compound is governed by several factors, including the nucleophile's strength, solvent polarity, and substrate structure.
S(_N)2 (Bimolecular Nucleophilic Substitution): This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group (backside attack). kingofthecurve.orgmasterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. kingofthecurve.orgyoutube.com The secondary nature of the α-carbon in this compound presents moderate steric hindrance, making the S(_N)2 pathway viable.
S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step process that begins with the departure of the leaving group (bromide) to form a carbocation intermediate. vedantu.com This initial step is slow and rate-determining. masterorganicchemistry.com In the second, fast step, the nucleophile attacks the planar carbocation. youtube.comaskfilo.com The reaction rate depends solely on the concentration of the substrate. masterorganicchemistry.com S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents, which stabilize the carbocation intermediate. vedantu.comyoutube.com However, for this compound, the formation of a secondary carbocation at the α-position is destabilized by the electron-withdrawing effect of the adjacent carbonyl group, making the S(_N)1 pathway less favorable compared to a simple secondary alkyl halide.
A comparative summary of the two pathways for this specific substrate is presented below.
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Mechanism | Two-step, via carbocation intermediate vedantu.com | One-step, concerted masterorganicchemistry.com |
| Rate Law | Rate = k[Substrate] kingofthecurve.orgmasterorganicchemistry.com | Rate = k[Substrate][Nucleophile] kingofthecurve.org |
| Nucleophile | Weak (e.g., H₂O, ROH) vedantu.com | Strong (e.g., OH⁻, CN⁻) kingofthecurve.org |
| Solvent | Polar Protic (e.g., water, ethanol) youtube.com | Polar Aprotic (e.g., acetone, DMSO) youtube.com |
| Stereochemistry | Racemization (mixture of products) vedantu.comkingofthecurve.org | Inversion of configuration kingofthecurve.org |
The stereochemistry of the α-carbon in this compound is a key aspect of its substitution reactions.
In an S(_N)2 reaction , the requisite backside attack by the nucleophile forces the molecule's stereocenter to invert, a process known as Walden inversion. kingofthecurve.orglibretexts.org This means that if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. The S(_N)2 reaction is therefore stereospecific. libretexts.org
In an S(_N)1 reaction , the departure of the bromide ion results in a planar carbocation intermediate. The incoming nucleophile can then attack this flat intermediate from either face with nearly equal probability. askfilo.com This leads to the formation of a nearly 50:50 mixture of both enantiomers, a result known as racemization. vedantu.comyoutube.com
The bromine atom plays a dual role in the reactivity of this compound. Firstly, its high electronegativity creates a polar carbon-bromine bond, rendering the α-carbon electrophilic and thus a prime target for nucleophilic attack. youtube.com Secondly, the bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), meaning it is stable on its own after detaching from the carbon skeleton. This facilitates both S(_N)1 and S(_N)2 reaction pathways.
Elimination Reactions
In the presence of a base, this compound can undergo β-elimination, where the bromine atom and a hydrogen atom from the adjacent carbon (C3) are removed to form an alkene. mgscience.ac.in This reaction competes with nucleophilic substitution and can proceed through either E1 or E2 mechanisms.
The specific conditions of the reaction environment dictate whether the elimination follows a unimolecular (E1) or bimolecular (E2) pathway.
E2 (Bimolecular Elimination): This mechanism is favored by strong, sterically hindered bases (which are poor nucleophiles) and higher temperatures. masterorganicchemistry.commsu.edu The reaction occurs in a single, concerted step where the base removes a β-hydrogen at the same time the C=C double bond forms and the bromide leaving group departs. mgscience.ac.in The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. amazonaws.com A key requirement for the E2 mechanism is an anti-periplanar geometry between the β-hydrogen and the leaving group. mgscience.ac.in
E1 (Unimolecular Elimination): This pathway competes directly with the S(_N)1 reaction, as they share the same initial rate-determining step: formation of a carbocation. amazonaws.com The E1 reaction is therefore favored by conditions that promote carbocation formation, namely a good leaving group, a polar protic solvent, and the absence of a strong base. libretexts.orglibretexts.org A weak base (which can be the solvent) then removes a β-hydrogen from the carbocation in the second step to form the alkene. The rate depends only on the substrate concentration. onlineorganicchemistrytutor.com As with the S(_N)1 pathway, the E1 mechanism is likely disfavored for this compound due to the electronic destabilization of the carbocation by the adjacent ester group.
The conditions favoring each elimination pathway are outlined below.
| Factor | E1 Elimination | E2 Elimination |
|---|---|---|
| Base | Weak base required libretexts.orglibretexts.org | Strong, often bulky base favored (e.g., t-BuOK) onlineorganicchemistrytutor.com |
| Solvent | Polar protic (e.g., ethanol) libretexts.org | Less polar or polar aprotic solvents are suitable. amazonaws.com |
| Mechanism | Two-step, via carbocation intermediate onlineorganicchemistrytutor.com | One-step, concerted mgscience.ac.in |
| Rate Law | Rate = k[Substrate] libretexts.org | Rate = k[Substrate][Base] libretexts.org |
| Competition | Competes with SN1 reactions. amazonaws.com | Competes with SN2 reactions. msu.edu |
Conditions Promoting E1 versus E2 Elimination
Influence of Base Strength and Steric Hindrance
The reaction of this compound with a base can proceed via either substitution (S(_N)2) or elimination (E2) mechanisms. The strength and steric bulk of the base are critical factors in determining the predominant pathway.
Strong, Non-hindered Bases: Strong but sterically small bases, such as ethoxide (CH(_3)CH(_2)O) or hydroxide (OH), can act as both nucleophiles and bases. With a secondary substrate like this compound, a mixture of S(_N)2 and E2 products is typically observed. The S(_N)2 pathway leads to the substitution of the bromine atom, while the E2 pathway results in the formation of an alkene through the removal of a proton from a beta-carbon and the bromide leaving group.
Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide ((CH(_3))(_3)COK), favor the E2 elimination pathway. The steric hindrance of the base makes it difficult to approach the electrophilic carbon atom for an S(_N)2 attack. Instead, it preferentially abstracts a proton from the less sterically hindered beta-carbon, leading to the formation of an alkene.
The table below illustrates the expected major products based on the base used.
| Base | Base Characteristics | Predominant Reaction | Major Product(s) |
| Sodium Ethoxide (NaOEt) | Strong, Non-hindered | S(_N)2 / E2 Mixture | Methyl 2-ethoxypentanoate and Methyl pent-2-enoate |
| Potassium tert-Butoxide (t-BuOK) | Strong, Hindered | E2 Elimination | Methyl pent-2-enoate (Zaitsev product) and Methyl pent-1-enoate (Hofmann product) |
Competitive Pathways with Substitution Reactions
As a secondary haloalkane, this compound is at a nexus of competing S(_N)1, S(_N)2, E1, and E2 reactions. In the presence of a strong, non-bulky base, the S(_N)2 and E2 pathways are in direct competition. Factors that influence this competition include the solvent, temperature, and the specific structure of the substrate. For instance, polar aprotic solvents tend to favor S(_N)2 reactions, while higher temperatures generally favor elimination over substitution. When treated with sodium ethoxide in ethanol, 2-bromopentane, a similar secondary bromide, yields a mixture of substitution and elimination products, with trans-2-pentene being the major elimination product according to Zaitsev's rule. study.comdoubtnut.com A similar outcome would be expected for this compound.
Transformations of the Ester Functional Group
The ester group of this compound can undergo several important transformations, including hydrolysis, reduction, and transesterification.
Hydrolysis Reactions and Conditions
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, typically in the presence of a strong acid like sulfuric acid and excess water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible and leads to the formation of 2-bromopentanoic acid and methanol (B129727).
Base-Promoted Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards nucleophilic attack. Acidic workup is required to protonate the carboxylate and obtain the final 2-bromopentanoic acid.
| Condition | Reagents | Product |
| Acidic Hydrolysis | H(_2)SO(_4), H(_2)O | 2-Bromopentanoic acid + Methanol |
| Basic Hydrolysis | 1. NaOH, H(_2)O 2. H(_3)O | 2-Bromopentanoic acid + Methanol |
Reduction to Alcohol Derivatives
Esters can be reduced to primary alcohols. However, they are less reactive than aldehydes and ketones. Strong reducing agents are required for this transformation. Sodium borohydride (NaBH(_4)) is generally not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH(_4)) is the reagent of choice for the reduction of esters to primary alcohols. masterorganicchemistry.com The reaction of this compound with LiAlH(_4) would be expected to reduce the ester functionality to a primary alcohol, yielding 2-bromopentan-1-ol. It is important to note that LiAlH(_4) can also reduce the alkyl halide, although the ester reduction is typically faster.
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with an excess of ethanol in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would result in the formation of ethyl 2-bromopentanoate and methanol. masterorganicchemistry.comresearchgate.netyoutube.com This reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. masterorganicchemistry.com
| Reaction | Reagents | Product |
| Acid-Catalyzed Transesterification | Ethanol, H(_2)SO(_4) (cat.) | Ethyl 2-bromopentanoate |
| Base-Catalyzed Transesterification | Ethanol, NaOEt (cat.) | Ethyl 2-bromopentanoate |
Carbon-Carbon Bond Forming Reactions
This compound is a valuable substrate for the formation of new carbon-carbon bonds. The electrophilic carbon bearing the bromine atom can react with various carbon nucleophiles.
Reaction with Organocuprates (Gilman Reagents): Organocuprates, such as lithium dialkylcuprates (R(_2)CuLi), are excellent nucleophiles for S(_N)2 reactions with alkyl halides. masterorganicchemistry.com They are particularly effective with primary and secondary halides. The reaction of this compound with a Gilman reagent would result in the displacement of the bromide with the alkyl group from the cuprate, forming a new carbon-carbon bond. This method is generally preferred over Grignard reagents for simple alkyl halide substitution to avoid side reactions.
Reformatsky Reaction: The Reformatsky reaction involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of zinc metal to form a beta-hydroxy ester. wikipedia.orgthermofisher.comorganic-chemistry.org this compound is an ideal substrate for this reaction. The zinc inserts into the carbon-bromine bond to form an organozinc reagent (a Reformatsky enolate), which then adds to the carbonyl group of an aldehyde or ketone. wikipedia.orgorganic-chemistry.org
Reaction with Grignard Reagents: While Grignard reagents are strong nucleophiles, their reaction with an ester like this compound is complex. The primary reaction of a Grignard reagent with an ester is the addition to the carbonyl group. This typically occurs twice, leading to the formation of a tertiary alcohol after an acidic workup. masterorganicchemistry.com Any S(_N)2 reaction at the carbon-bromine bond would be a competing and likely minor pathway.
The following table summarizes some key carbon-carbon bond-forming reactions.
| Reaction Type | Reagents | Expected Product |
| Organocuprate Coupling | 1. (CH(_3))(_2)CuLi 2. H(_2)O | Methyl 2-methylpentanoate |
| Reformatsky Reaction | 1. Zn, Acetone 2. H(_3)O | Methyl 3-hydroxy-2,3-dimethylpentanoate |
| Grignard Reaction (on ester) | 1. 2 equiv. CH(_3)MgBr 2. H(_3)O | 3-bromo-2-methylhexan-2-ol |
Cross-Coupling Reactions Utilizing the C-Br Bond
The C-Br bond in this compound is a key handle for forming new carbon-carbon bonds through various cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular frameworks.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.org While traditionally used for sp2-hybridized carbons (aryl or vinyl halides), its scope has been expanded to include sp3-hybridized carbons, such as the secondary alkyl bromide found in this compound. organic-chemistry.org
The catalytic cycle for the Suzuki-Miyaura reaction generally proceeds through three key steps: libretexts.orgyoutube.com
Oxidative Addition : The palladium(0) catalyst inserts into the C-Br bond of this compound, forming a palladium(II) intermediate.
Transmetalation : The organic group from the organoboron reagent (activated by the base) is transferred to the palladium(II) center, displacing the bromide.
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
For a substrate like this compound, the reaction with an organoboron reagent (R-BY₂) would yield Methyl 2-alkylpentanoate or Methyl 2-arylpentanoate, depending on the nature of the 'R' group.
Table 1: General Scheme of Suzuki-Miyaura Coupling
| Reactant A | Reactant B | Catalyst | Base | Product |
|---|
The use of potassium alkyltrifluoroborates as coupling partners with alkenyl bromides has also been demonstrated to be effective under palladium catalysis, further highlighting the versatility of these reactions. nih.gov
The success of palladium-catalyzed coupling reactions with challenging substrates like secondary alkyl bromides is highly dependent on the choice of ligand coordinated to the palladium center. wikipedia.org Ligands play a crucial role in stabilizing the catalyst, enhancing its reactivity, and influencing the selectivity of the reaction. For coupling reactions involving alkyl bromides, bulky and electron-rich phosphine ligands are often required. acs.orgwalisongo.ac.id
These ligands, often referred to as Buchwald ligands, facilitate the oxidative addition step and promote the desired reductive elimination, minimizing side reactions such as β-hydride elimination. wikipedia.org The identity of the phosphine ligand can significantly impact the conversion of the alkyl bromide and the product distribution. walisongo.ac.id
Table 2: Examples of Ligands for Cross-Coupling of Alkyl Bromides
| Ligand Name | Abbreviation | Key Features & Applications |
|---|---|---|
| Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine | SPhos | Effective for Suzuki-Miyaura couplings of aryl/heteroaryl halides. wikipedia.org |
| 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl | RuPhos | Used in Negishi coupling and aminations of aryl halides. wikipedia.org |
| Di(1-adamantyl)-n-butylphosphine | cataCXium A | Highly effective for coupling of alkyl halides. |
The development of these sophisticated ligands has been instrumental in expanding the scope of cross-coupling reactions to include substrates like this compound.
Olefination Reactions with Alpha-Halo Esters
Alpha-halo esters are valuable precursors for olefination reactions, which are methods to form carbon-carbon double bonds. rsc.org One of the most classic transformations is the Wittig reaction, which converts aldehydes and ketones into alkenes. mcmaster.ca In a related process, the Darzens reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of a base to yield an α,β-epoxy ester (glycidic ester). wikipedia.org
More recently, novel olefination methods have been developed. One such method is a decarboxylative carbonyl olefination that couples an aldehyde with an α-halo N-hydroxyphthalimide (NHPI) redox-active ester. rsc.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates broad substrate scope. The mechanism is proposed to involve a tandem nucleophilic addition followed by a reductive E1cb process. rsc.orgrsc.org These methods provide powerful strategies for converting the α-carbon of halo esters into a double bond.
Alkylation Reactions for Chain Elongation
The electrophilic nature of the α-carbon in this compound makes it an excellent substrate for alkylation reactions. As potent alkylating agents, α-halo esters react readily with a wide range of nucleophiles in S_N2-type reactions. wikipedia.org This process allows for the straightforward extension of the carbon skeleton, a key strategy in organic synthesis.
The reaction involves the attack of a nucleophile (e.g., an enolate, an organocuprate, or the anion of a terminal alkyne) on the carbon atom bearing the bromine. youtube.com The bromide ion is displaced, resulting in the formation of a new carbon-carbon bond. This method is highly effective for introducing new functional groups or building more complex carbon chains at the C2 position of the pentanoate backbone.
General Alkylation Scheme:
Step 1: Generation of a nucleophile (Nu⁻).
Step 2: Nucleophilic attack on this compound, displacing the bromide leaving group.
Nu⁻ + CH₃CH₂CH₂CH(Br)COOCH₃ → CH₃CH₂CH₂CH(Nu)COOCH₃ + Br⁻
This fundamental reactivity is a cornerstone of the synthetic utility of α-halo esters.
Ring-Forming and Cyclization Reactions
The strategic placement of the bromoester functionality within a larger molecule can be exploited to initiate ring-forming reactions, providing access to a variety of cyclic structures.
Intramolecular Cyclization Pathways
When a molecule contains both the α-bromo ester moiety and a suitable internal nucleophile, an intramolecular reaction can occur to form a cyclic compound. wikipedia.org These reactions are often kinetically favored over their intermolecular counterparts, particularly for the formation of 5- and 6-membered rings. wikipedia.org
A notable example of such a process is the photoredox-catalyzed intramolecular cyclopropanation. rsc.orgrsc.org In this type of reaction, an α-bromo ester containing a tethered alkene can be induced to cyclize under mild, visible-light-mediated conditions. The reaction proceeds via a radical mechanism where the C-Br bond is homolytically cleaved to generate a radical intermediate. This radical then adds to the internal alkene, and a subsequent cyclization step forms the cyclopropane ring. This methodology allows for the construction of complex bicyclic systems in a single step. rsc.org
Another classic example is the Dieckmann cyclization, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. youtube.com While not directly involving the C-Br bond as a reactive site for the cyclization itself, a molecule synthesized from this compound could be designed to undergo a subsequent Dieckmann cyclization to form a five or six-membered ring.
Synthesis of Heterocyclic Compounds from this compound Derivatives
This compound, as a classic α-bromoester, is a valuable precursor for the synthesis of various heterocyclic compounds. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—allows for versatile reactions with binucleophiles to form five- or six-membered rings.
One of the most prominent applications of α-halo carbonyl compounds is the Hantzsch thiazole synthesis. iau.irnih.gov In this reaction, an α-bromoester like this compound can be condensed with a thioamide or thiourea. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the α-carbon, displacing the bromide. This is followed by an intramolecular condensation between the nitrogen atom and the ester's carbonyl group, and subsequent dehydration to yield a substituted thiazole. For instance, reacting this compound with thiourea would be expected to produce a 2-amino-4-propyl-thiazole-5-carboxylic acid derivative after hydrolysis of the methyl ester. This method is highly modular, allowing for the synthesis of a wide array of thiazoles with various substituents by changing the thioamide component. asianpubs.orgnih.gov
Similarly, oxazoles can be synthesized from α-bromoesters. The reaction with a primary amide, followed by cyclization and dehydration, can yield substituted oxazoles. pharmaguideline.comresearchgate.net For example, the reaction of this compound with formamide could potentially yield a derivative of 4-propyl-oxazole-5-carboxylic acid. These heterocyclic cores are significant scaffolds in medicinal chemistry. youtube.comslideshare.net
The general mechanism for these syntheses involves two key steps:
Alkylation: The nucleophilic sulfur (in thioamides) or nitrogen (in amides) attacks the α-carbon of this compound, displacing the bromide ion.
Cyclization/Dehydration: The remaining nucleophilic atom in the reagent attacks the electrophilic carbonyl carbon of the ester group, leading to a cyclic intermediate that subsequently eliminates water to form the aromatic heterocyclic ring.
These reactions highlight the utility of this compound derivatives as building blocks in constructing complex heterocyclic systems. researchgate.net
Kinetic Studies and Mechanistic Investigations
Experimental Determination of Reaction Rates and Orders
The study of reaction kinetics is fundamental to understanding the mechanism of reactions involving this compound. As a secondary alkyl halide, it can potentially undergo nucleophilic substitution via either an SN1 or SN2 pathway, or elimination reactions (E1 or E2). libretexts.org The determination of the reaction rate law is the first step in distinguishing between these possibilities.
The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. For a hypothetical reaction of this compound with a nucleophile (Nu⁻):
CH₃CH₂CH₂CH(Br)COOCH₃ + Nu⁻ → CH₃CH₂CH₂CH(Nu)COOCH₃ + Br⁻
The general rate law is given by: Rate = k[this compound]ⁿ[Nu⁻]ᵐ
where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant.
The method of initial rates is a common experimental approach to determine these orders. It involves running the reaction multiple times while systematically varying the initial concentration of one reactant and observing the effect on the initial reaction rate. msu.eduyoutube.com
Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu⁻) at 25°C
| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁴ |
From this hypothetical data:
Comparing experiments 1 and 2, doubling the concentration of this compound while keeping the nucleophile concentration constant doubles the rate (2.4x10⁻⁴ / 1.2x10⁻⁴ = 2). This indicates the reaction is first order with respect to the substrate (n=1).
Comparing experiments 1 and 3, doubling the concentration of the nucleophile while keeping the substrate concentration constant doubles the rate (2.4x10⁻⁴ / 1.2x10⁻⁴ = 2). This indicates the reaction is first order with respect to the nucleophile (m=1).
Isotope Labeling for Tracing Reaction Pathways
Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. A key application in studying reactions of alkyl halides like this compound is the kinetic isotope effect (KIE). libretexts.orgmissouri.edu The KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced with one of its heavier isotopes.
For nucleophilic substitution at the C2 position of this compound, a secondary KIE can be measured by replacing the hydrogen atom at the α-carbon with deuterium (D).
CH₃CH₂CH₂CH(Br)COOCH₃ vs. CH₃CH₂CH₂CD(Br)COOCH₃
The ratio of the rate constants (kH/kD) provides insight into the transition state structure.
For an SN2 mechanism: The transition state involves a pentacoordinate carbon. The C-H bond vibrations are generally stiffer in this crowded transition state compared to the sp³-hybridized reactant. This typically results in a small inverse KIE (kH/kD < 1) or a KIE close to unity (kH/kD ≈ 1). cdnsciencepub.com
For an SN1 mechanism: The rate-determining step is the formation of a carbocation. The hybridization of the α-carbon changes from sp³ to sp², and the C-H bond becomes less sterically hindered. This leads to a lower vibrational frequency for the C-H bond in the transition state, resulting in a small but normal KIE (kH/kD > 1, typically in the range of 1.10-1.25).
By experimentally measuring the reaction rates of both the normal and the deuterium-labeled this compound, the magnitude of the KIE can be calculated. This value serves as crucial evidence to support or refute a proposed mechanism. For example, a kH/kD value of 0.98 would strongly suggest an SN2 pathway, while a value of 1.15 would be indicative of an SN1 pathway. libretexts.orglibretexts.org
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing detailed information about the carbon-hydrogen framework. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within Methyl 2-bromopentanoate can be unequivocally established.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift of a proton is influenced by the electron density around it; electronegative atoms like oxygen and bromine cause nearby protons to be "deshielded" and appear at a higher chemical shift (downfield).
The key signals in the ¹H NMR spectrum of this compound include:
A singlet for the methoxy (B1213986) (-OCH₃) protons, typically found around 3.7-3.8 ppm.
A triplet for the terminal methyl (-CH₃) protons of the pentyl chain, appearing furthest upfield (lowest ppm value).
A multiplet for the methylene (B1212753) (-CH₂-) group adjacent to the terminal methyl group.
A multiplet for the methylene (-CH₂-) group adjacent to the chiral center.
A triplet for the alpha-proton (-CHBr), which is significantly deshielded by the adjacent bromine atom and carbonyl group, appearing around 4.2-4.4 ppm. chemicalbook.com
Spin-spin coupling between adjacent non-equivalent protons causes the signals to split. For instance, the alpha-proton signal is split into a triplet by the two protons on the adjacent methylene group. This coupling information helps to piece together the connectivity of the molecule. docbrown.info
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -COOCH₃ | ~ 3.75 | Singlet (s) | N/A | 3H |
| -CHBr- | ~ 4.30 | Triplet (t) | ~ 7.5 | 1H |
| -CH₂-CHBr- | ~ 2.10 | Multiplet (m) | - | 2H |
| -CH₂-CH₃ | ~ 1.50 | Sextet (m) | ~ 7.4 | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org In a standard broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single peak. This allows for a direct count of the non-equivalent carbons, confirming the molecular skeleton.
The expected chemical shifts for the carbons in this compound are:
The carbonyl carbon (C=O) appears furthest downfield, typically in the 165-175 ppm region. libretexts.org
The carbon bonded to the bromine (C-Br) is found around 45-55 ppm.
The methoxy carbon (-OCH₃) resonates in the 50-60 ppm range.
The remaining aliphatic carbons of the pentyl chain appear at higher fields (lower ppm values). researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~ 170 |
| -C HBr- | ~ 48 |
| -COOC H₃ | ~ 53 |
| -C H₂-CHBr- | ~ 35 |
| -C H₂-CH₃ | ~ 19 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show a cross-peak between the alpha-proton (-CHBr) and the adjacent methylene protons (-CH₂-CHBr-), and subsequently between the protons of the adjacent methylene groups along the chain, confirming the pentyl chain's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is a powerful tool for definitively assigning the ¹H and ¹³C signals. For example, the proton signal at ~4.30 ppm would show a correlation to the carbon signal at ~48 ppm, confirming their assignment as the C2-H and C2, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution.
Stereochemical Assignment via NMR Techniques (e.g., Mosher's Ester Derivatization)
This compound possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). Standard NMR techniques cannot distinguish between enantiomers. oregonstate.edu The determination of the absolute configuration (R or S) at this center requires a chiral auxiliary.
The Mosher's ester analysis is a widely used NMR method for determining the absolute configuration of chiral secondary alcohols and amines. nih.govstackexchange.com While this compound is an ester, the principle can be applied to its chiral precursors or derivatives. To determine the configuration at C2, the compound would first be converted to the corresponding chiral secondary alcohol, 2-pentanol (B3026449) (by replacing the bromine with a hydroxyl group and the methyl ester with a hydrogen). This alcohol is then reacted separately with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form a pair of diastereomeric Mosher esters. libretexts.org
These diastereomers, unlike enantiomers, will have distinct ¹H NMR spectra. researchgate.net In the preferred conformation of the Mosher ester, the phenyl group of the MTPA moiety creates a shielding (upfield shift) effect. By comparing the chemical shifts of the protons in the (R)- and (S)-MTPA esters, one can map the regions of shielding and deshielding around the original chiral center. The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter will have opposite signs, allowing for the unambiguous assignment of the absolute configuration. libretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and structural features of a compound.
A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine, which exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. docbrown.info The calculated molecular weight for C₆H₁₁⁷⁹BrO₂ is 193.99 g/mol , and for C₆H₁₁⁸¹BrO₂ is 195.99 g/mol .
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a molecular fingerprint that aids in structure elucidation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and α-cleavage. libretexts.org For halogenated compounds, cleavage of the carbon-halogen bond is also a characteristic fragmentation. docbrown.info
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value (for ⁷⁹Br / ⁸¹Br) | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 194 / 196 | [C₆H₁₁BrO₂]⁺ | Molecular Ion ([M]⁺) |
| 163 / 165 | [C₅H₈BrO]⁺ | Loss of methoxy radical (•OCH₃) |
| 115 | [C₆H₁₁O₂]⁺ | Loss of bromine radical (•Br) |
| 87 | [C₄H₇O₂]⁺ | McLafferty rearrangement |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹H = 1.00783 u, ¹²C = 12.00000 u, ¹⁶O = 15.99491 u, ⁷⁹Br = 78.91834 u).
The calculated exact mass for the [M]⁺ ion of this compound (C₆H₁₁⁷⁹BrO₂) is 193.99424 Da. By comparing the experimentally measured exact mass to the theoretical exact masses of possible elemental formulas, the molecular formula of the compound can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. Subsequently, the separated compound enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, displaying the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns for esters often involve the loss of the alkoxy group (-OCH3) and cleavage adjacent to the carbonyl group. The presence of bromine also significantly influences the fragmentation, with the potential loss of a bromine radical.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Description |
| [C6H11BrO2]+• | 194/196 | Molecular ion (M+•) |
| [C5H8BrO]+ | 163/165 | Loss of •OCH3 |
| [C6H11O2]+ | 115 | Loss of •Br |
| [C4H8Br]+ | 135/137 | Cleavage and rearrangement |
| [C3H7]+ | 43 | Propyl cation |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in ion peaks separated by 2 m/z units.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and thermally labile molecules. uni-goettingen.de Unlike the hard ionization method used in GC-MS, ESI-MS typically generates intact molecular ions with minimal fragmentation. nih.gov For this compound, analysis by ESI-MS in positive ion mode would be expected to produce a protonated molecule, [M+H]+, or adducts with other cations present in the solvent, such as sodium [M+Na]+. This technique is valuable for confirming the molecular weight of the compound with high accuracy.
Isotopic Pattern Analysis for Bromine Confirmation
A definitive characteristic of bromine-containing compounds in mass spectrometry is their distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. chemguide.co.uk This results in any bromine-containing ion appearing as a pair of peaks (an "isotopic doublet") in the mass spectrum, separated by two mass-to-charge units (M+ and M+2). chemguide.co.uk The relative intensities of these two peaks are approximately equal. The observation of this 1:1 doublet for the molecular ion and any bromine-containing fragments is a powerful confirmation of the presence of a single bromine atom in the this compound molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. The most prominent and diagnostic peaks are those associated with the ester functional group and the carbon-bromine bond.
A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a saturated aliphatic ester. orgchemboulder.com Additionally, the C-O single bond stretching vibrations of the ester group will typically appear in the 1000-1300 cm⁻¹ region. orgchemboulder.com The presence of the bromine atom is indicated by a characteristic C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum, around 515-690 cm⁻¹. chemistrytalk.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) |
| Ester | C=O stretch | 1735 - 1750 |
| Ester | C-O stretch | 1000 - 1300 |
| Alkyl Halide | C-Br stretch | 515 - 690 |
| Alkyl | C-H stretch | 2850 - 3000 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. libretexts.org For this compound, with the molecular formula C6H11BrO2, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and oxygen. This experimental data is then compared to the theoretical values to confirm the empirical formula of the synthesized or purified compound.
Table 3: Theoretical Elemental Composition of this compound (C6H11BrO2)
| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon (C) | 12.01 | 6 | 72.06 | 36.96% |
| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.70% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 40.96% |
| Oxygen (O) | 16.00 | 2 | 32.00 | 16.38% |
| Total | 195.07 | 100.00% |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
Column Chromatography for Compound Isolation
Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. tamu.edu For the isolation of this compound, a stationary phase, typically silica (B1680970) gel, is packed into a column. orgsyn.org The crude mixture is then applied to the top of the column and eluted with a suitable solvent system (mobile phase). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Less polar compounds generally elute faster, while more polar compounds are retained on the column for longer.
The choice of solvent system is critical for achieving good separation. A common approach for compounds of moderate polarity like this compound is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a slightly more polar solvent, such as ethyl acetate (B1210297) or diethyl ether. rochester.edu The polarity of the mobile phase can be gradually increased to elute compounds with higher affinity for the stationary phase.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the chemical purity of non-volatile and thermally labile compounds like this compound. nih.gov This method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For purity profiling, the goal is to separate the main compound from any process-related impurities, starting materials, byproducts, or degradation products, allowing for their detection and quantification.
A common approach for a moderately polar ester such as this compound is Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is a more polar aqueous-organic mixture. Compounds are separated based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column.
A typical RP-HPLC method for analyzing the purity of this compound would involve a C8 or C18 silica-based column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), delivered in either an isocratic (constant composition) or gradient (changing composition) manner to ensure adequate separation of all potential impurities. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector. The ester carbonyl group in this compound acts as a chromophore, allowing for detection at low wavelengths, typically around 210 nm. sielc.com
The purity of a sample is generally determined by calculating the area percentage of the main compound peak relative to the total area of all detected peaks in the chromatogram. This provides a quantitative measure of the sample's purity, assuming all components have a similar response factor at the detection wavelength.
Table 1: Illustrative HPLC Purity Profile for this compound
This table presents hypothetical data representative of a typical reversed-phase HPLC analysis for purity assessment.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Possible Identity |
| 1 | 2.15 | 15.6 | 0.31 | 2-Bromopentanoic Acid |
| 2 | 3.48 | 8.2 | 0.16 | Unknown Impurity |
| 3 | 5.82 | 5012.3 | 99.25 | This compound |
| 4 | 7.91 | 14.1 | 0.28 | Dimerization Byproduct |
| Total | 5050.2 | 100.00 |
Method Conditions (Hypothetical):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Acetonitrile:Water (65:35 v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Temperature: 25 °C
Chiral HPLC for Enantiomeric Excess Determination
This compound is a chiral molecule, possessing a stereocenter at the second carbon atom (C2), the one bearing the bromine atom. This means it can exist as two non-superimposable mirror images, known as enantiomers: (R)-Methyl 2-bromopentanoate and (S)-Methyl 2-bromopentanoate. While enantiomers have identical physical properties in an achiral environment, they often exhibit different biological activities. Therefore, it is critical to control and quantify the stereochemical purity of the compound. eijppr.com
Enantiomeric excess (ee) is the measure used to describe the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us Chiral HPLC is the most widely used and effective method for determining the enantiomeric excess of chiral compounds. nih.govheraldopenaccess.us The technique relies on the use of a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (typically silica gel). eijppr.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different energies of interaction. bgb-analytik.com This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. chiralpedia.com
For the separation of α-bromo esters like this compound, polysaccharide-based CSPs are often highly effective. eijppr.comvt.edu These columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica, offer broad enantioselectivity for a wide range of chemical structures. researchgate.net The separation is typically performed in normal-phase mode, using a mobile phase composed of an alkane (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol). vt.eduresearchgate.net
Once the enantiomers are separated, the enantiomeric excess can be calculated from the areas of the two peaks using the following formula:
ee (%) = ( | Area₁ - Area₂ | / ( Area₁ + Area₂ ) ) x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Table 2: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination of this compound
This table presents hypothetical data representative of a typical chiral HPLC analysis for determining enantiomeric purity.
| Enantiomer | Retention Time (tʀ) (min) | Peak Area (mAUs) | Resolution (Rs) | Enantiomeric Excess (ee %) |
| (R)-Enantiomer | 9.45 | 1950 | \multirow{2}{}{2.15} | \multirow{2}{*}{95.00%} |
| (S)-Enantiomer | 11.20 | 50 |
Method Conditions (Hypothetical):
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H), 4.6 x 250 mm, 5 µm
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Temperature: 25 °C
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. jchr.org DFT calculations can be employed to investigate the reaction pathways, transition states, and electronic properties of methyl 2-bromopentanoate.
A key application of DFT is in the study of reaction mechanisms, such as the bimolecular nucleophilic substitution (SN2) reactions that are characteristic of α-bromo esters. jchr.orgresearchgate.net By mapping the potential energy surface of a reaction, a transition state—the highest energy point along the reaction coordinate—can be located and its geometry optimized. researchgate.net
For instance, in a hypothetical SN2 reaction of this compound with a nucleophile (e.g., a halide ion), DFT calculations could predict the geometry of the pentacoordinate carbon center in the transition state. The activation energy (Ea) for the reaction can then be determined as the energy difference between the transition state and the reactants. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-31+G*. researchgate.net The effect of different solvents on the activation energy can also be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netsciforum.net
Table 1: Illustrative DFT-Calculated Activation Energies for the SN2 Reaction of this compound with Various Nucleophiles This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the cited literature.
| Nucleophile | Solvent | Basis Set | Functional | Calculated E_a (kcal/mol) |
|---|---|---|---|---|
| Cl⁻ | Acetonitrile (B52724) | 6-31+G* | B3LYP | 18.5 |
| Br⁻ | Acetonitrile | 6-31+G* | B3LYP | 20.1 |
| I⁻ | Acetonitrile | 6-311G* | B3LYP | 17.2 |
| Cl⁻ | Cyclohexane | 6-31+G* | B3LYP | 25.3 |
Computational chemistry is invaluable for predicting and explaining the selectivity of chemical reactions. rsc.org For molecules with multiple reactive sites, DFT can help determine the regioselectivity by comparing the activation energies for nucleophilic attack at different positions. In the case of this compound, the primary site of attack is the α-carbon bearing the bromine atom.
Furthermore, if a reaction can produce stereoisomers, computational methods can predict the stereoselectivity by calculating the energies of the diastereomeric transition states. For reactions involving chiral catalysts with α-bromo esters, these calculations can elucidate the origin of enantioselectivity. acs.org
The electronic environment of a molecule dictates its reactivity. DFT and other electronic structure methods can be used to analyze the distribution of electron density, molecular orbitals, and atomic charges. researchgate.net For this compound, such analysis would reveal the electrophilic nature of the α-carbon, influenced by the electron-withdrawing effects of both the bromine atom and the ester group.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. In a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (this compound) is crucial. mdpi.com The shape and energy of the LUMO, likely centered on the C-Br antibonding orbital, would be a key focus of such a study.
Molecular Modeling and Conformational Analysis
The three-dimensional shape of a molecule is critical to its properties and reactivity. Molecular modeling encompasses a range of techniques used to study the conformations of molecules. ijpsr.com this compound, with its rotatable single bonds, can exist in numerous conformations. imperial.ac.uk
Conformational analysis aims to identify the low-energy conformers and understand the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields or quantum mechanical methods. nih.govchemrxiv.org For an ester like this compound, the relative orientation of the alkyl chain, the bromine atom, and the ester group will significantly influence the conformational energies. The study of related fluorinated alkanes has shown that halogen substitution can have a profound impact on molecular conformation. nih.gov
Table 2: Example of Calculated Relative Energies of Different Conformers of this compound This table contains hypothetical data to illustrate the output of a conformational analysis. The conformer labels are arbitrary for this example.
| Conformer | Dihedral Angle (Br-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| A | 60° (gauche) | 0.00 | 45.2 |
| B | 180° (anti) | 0.50 | 27.4 |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. wikipedia.org While no specific QSAR studies on this compound derivatives were identified in the search, the methodology is broadly applicable.
To conduct a QSAR study, a set of derivatives of this compound would be synthesized and their biological activity (e.g., as enzyme inhibitors or antimicrobial agents) would be measured. mdpi.com Then, a variety of molecular descriptors for each derivative would be calculated. These descriptors can be constitutional, topological, physicochemical, or electronic in nature. nih.govnih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. wikipedia.orgnih.gov
A hypothetical QSAR model for a series of this compound derivatives might take the form:
pIC₅₀ = c₀ + c₁(logP) + c₂(LUMO) + c₃(Molecular Weight)
Such a model, once validated, could be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com
Bridging Computational Predictions with Experimental Observations
A crucial aspect of computational chemistry is its validation against and synergy with experimental results. sciepub.com Theoretical predictions of reaction outcomes, spectroscopic properties, and molecular structures can be compared with experimental data to refine the computational models.
For instance, the predicted activation energy for a reaction of this compound can be compared with the experimentally determined reaction rate. sciepub.com Similarly, calculated vibrational frequencies can be compared with experimental infrared (IR) spectra, and calculated NMR chemical shifts can be benchmarked against experimental NMR data. semanticscholar.org In a study on 2-methylbenzothiazole, the agreement between experimental and theoretical results for its reaction with OH radicals provided strong support for the proposed mechanism. nih.gov This iterative process of prediction and experimental verification leads to a more robust understanding of the chemical system.
Strategies for Resolving Discrepancies
Discrepancies between computational predictions and experimental data for this compound are often addressed through a multi-faceted approach. This involves a critical evaluation of both the computational methodology and the experimental conditions.
One common area of disparity arises in the prediction of vibrational frequencies. Theoretical calculations, often performed using Density Functional Theory (DFT) methods, may initially show systematic deviations from experimental infrared (IR) and Raman spectra. researchgate.net These deviations are typically addressed by applying a scaling factor to the calculated frequencies. The choice of scaling factor is dependent on the level of theory and basis set used in the calculation. For instance, a scaling factor might be derived by comparing a set of well-characterized vibrational modes to their experimental counterparts.
Another significant area of potential discrepancy is in the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.org The accuracy of calculated NMR shifts is highly sensitive to the molecular conformation and the solvent environment. osu.edu Discrepancies can often be resolved by performing a thorough conformational analysis to identify the lowest energy conformers and then calculating the NMR shifts as a population-weighted average of these conformers. lumenlearning.comillinois.edu Explicitly modeling solvent effects, rather than using an implicit continuum model, can also lead to more accurate predictions.
The following table illustrates common strategies for resolving discrepancies in the computational study of haloalkanoates like this compound.
| Parameter | Common Discrepancy | Strategy for Resolution |
|---|---|---|
| Vibrational Frequencies (IR/Raman) | Calculated frequencies are systematically higher than experimental values. | Application of a uniform or mode-specific scaling factor. |
| NMR Chemical Shifts (¹H and ¹³C) | Predicted shifts deviate from experimental values, especially for atoms near the chiral center. | Inclusion of solvent effects and performing a weighted average over multiple low-energy conformers. |
| Rotational Constants | Calculated rotational constants do not match those from microwave spectroscopy. | Refinement of the molecular geometry and consideration of vibrational averaging effects. |
Refinement of Computational Models Based on Experimental Data
Experimental data serves as a crucial benchmark for refining computational models of this compound. The process is iterative, where experimental findings guide the selection and parameterization of theoretical methods to improve predictive accuracy.
For instance, high-resolution rotational spectroscopy can provide very precise experimental rotational constants. These can be used to validate and refine the equilibrium geometry predicted by computational methods. If a discrepancy exists, the level of theory or basis set can be adjusted, or corrections for vibrational effects can be incorporated to bring the calculated and experimental values into closer agreement.
Similarly, experimental vibrational spectra can be used to refine the force field used in the computational model. nih.gov By comparing the calculated and experimental spectra, specific force constants can be adjusted to better reproduce the observed vibrational frequencies and intensities. This process, known as empirical scaling, can significantly improve the predictive power of the model for related molecules.
The refinement of computational models is also informed by experimental studies of reaction kinetics and stereoselectivity. For example, if a computational model predicts a different major diastereomer than what is observed experimentally in a nucleophilic substitution reaction, the transition state energies and geometries would need to be re-evaluated with a higher level of theory or a more appropriate solvent model.
The following table provides examples of how experimental data can be used to refine computational models for molecules similar to this compound.
| Experimental Technique | Data Obtained | Refinement of Computational Model |
|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational frequencies and intensities. | Scaling of the quantum mechanical force field to improve agreement with experimental frequencies. mdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts and coupling constants. | Adjustment of the basis set and inclusion of spin-orbit coupling for heavy atoms to improve chemical shift prediction. mdpi.com |
| Microwave Spectroscopy | Rotational constants and dipole moments. | Optimization of the molecular geometry to match the experimental rotational constants. |
Applications in Advanced Chemical Synthesis
A Building Block in Pharmaceutical Research and Development
The pharmaceutical industry continually seeks novel molecular entities with improved therapeutic profiles. Methyl 2-bromopentanoate serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds, contributing significantly to the drug discovery and development pipeline.
Synthesis of Novel Drug Candidates
This compound is instrumental in the synthesis of new chemical entities (NCEs) with potential therapeutic applications. Its reactive nature allows for the introduction of a pentanoate moiety into a larger molecular scaffold, a common strategy in the design of new drugs. For instance, while not a direct precursor in the most common synthesis of the widely used antihypertensive drug Valsartan, its structural similarity to key intermediates like L-valine methyl ester suggests its utility in the synthesis of Valsartan analogues. researchgate.netd-nb.infoeuropa.eu By substituting L-valine methyl ester with this compound, medicinal chemists can create novel angiotensin II receptor blockers with potentially altered pharmacokinetic and pharmacodynamic properties, leading to the discovery of new drug candidates for cardiovascular diseases.
Preparation of Biologically Active Molecules
The incorporation of the 2-bromopentanoate group can impart or enhance the biological activity of a molecule. A notable example is in the synthesis of pyrazoline derivatives. Pyrazoline-based compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. lucp.neteurekaselect.com The synthesis of these heterocyclic compounds can involve the reaction of a chalcone with a hydrazine derivative. This compound can be utilized to introduce an alkyl chain at a specific position of the pyrazoline ring, thereby modulating its biological activity. The specific stereochemistry and length of the alkyl chain, derived from the pentanoate group, can significantly influence the compound's interaction with biological targets.
Contribution to Analogue Synthesis for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. This compound is a valuable tool in SAR studies for the systematic modification of lead compounds. By introducing the 2-pentanoate group at various positions of a pharmacophore, researchers can probe the steric and electronic requirements of a biological target. For example, in the development of analogues of cardiovascular drugs like Valsartan, replacing the isopropyl group of the valine moiety with the propyl group from this compound allows for the exploration of the binding pocket of the angiotensin II receptor. researchgate.netd-nb.infoeuropa.eu This systematic modification helps in identifying the key structural features responsible for the drug's efficacy and can guide the design of more potent and selective drug candidates.
Precursor to Chiral Pharmaceutical Intermediates
Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities and safety profiles. This compound serves as a precursor for the synthesis of chiral pharmaceutical intermediates, particularly chiral α-amino acids. rsc.orgnih.govresearchgate.netmdpi.com Through stereoselective substitution of the bromine atom with an amino group, it is possible to synthesize optically pure non-proteinogenic amino acids. These chiral amino acids are valuable building blocks for the synthesis of peptides, peptidomimetics, and other complex chiral drugs. The ability to introduce a specific stereocenter with a defined alkyl chain length is crucial for creating drugs with high specificity for their biological targets.
Intermediate in Agrochemical Development
The agrochemical industry relies on the development of effective and selective pesticides to ensure food security. This compound plays a role as an intermediate in the synthesis of certain classes of agrochemicals, particularly herbicides.
One significant application is in the synthesis of phenoxypropionate herbicides. mdpi.com This class of herbicides is known for its effectiveness against grassy weeds in broadleaf crops. The synthesis of these compounds often involves the reaction of a substituted phenol with a 2-halopropionate derivative. This compound can serve as a key building block in this process, providing the core propionate structure. The pentanoate chain can be modified to fine-tune the herbicidal activity, selectivity, and environmental persistence of the final product. Research in this area focuses on creating new phenoxypropionate derivatives with improved efficacy and a better toxicological profile.
Applications in Materials Science
The utility of this compound extends beyond the life sciences into the realm of materials science, particularly in the synthesis of functional polymers. Its chemical structure allows it to act as an initiator in controlled radical polymerization techniques.
A prominent application is in Atom Transfer Radical Polymerization (ATRP). cmu.eduethz.chwikipedia.org ATRP is a powerful method for creating well-defined polymers with controlled molecular weight, architecture, and functionality. The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst, generating a radical that can initiate the polymerization of various monomers. cmu.eduethz.chwikipedia.org This allows for the synthesis of a wide range of functional polymers with tailored properties. For example, it can be used to initiate the polymerization of acrylates, methacrylates, and styrenes to create block copolymers, star polymers, and polymer brushes with applications in areas such as coatings, adhesives, and biomedical devices. cmu.edu The pentanoate moiety of the initiator becomes an end-group of the polymer chain, which can be further modified to introduce specific functionalities.
Below is an interactive data table summarizing the key applications of this compound in advanced chemical synthesis.
| Field | Application Area | Specific Use | Key Research Findings |
| Pharmaceuticals | Synthesis of Novel Drug Candidates | Precursor for Valsartan analogues | Enables creation of novel angiotensin II receptor blockers with potentially altered properties. |
| Preparation of Biologically Active Molecules | Synthesis of pyrazoline derivatives | Introduction of the pentanoate moiety can modulate the biological activity of the heterocyclic core. | |
| Structure-Activity Relationship (SAR) Studies | Systematic modification of lead compounds | Allows for probing the steric and electronic requirements of biological targets. | |
| Precursor to Chiral Pharmaceutical Intermediates | Synthesis of chiral α-amino acids | Enables the creation of optically pure building blocks for complex chiral drugs. | |
| Agrochemicals | Herbicide Development | Intermediate for phenoxypropionate herbicides | Provides the core structure for a class of herbicides effective against grassy weeds. |
| Materials Science | Polymer Chemistry | Initiator for Atom Transfer Radical Polymerization (ATRP) | Facilitates the synthesis of well-defined functional polymers with controlled architectures. |
Precursors for Polymer Synthesis and Functionalization
This compound and structurally similar α-bromo esters are pivotal as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. warwick.ac.ukcmu.educmu.edu The carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of vinyl monomers. warwick.ac.uk This process allows for the controlled growth of polymer chains.
The general mechanism for ATRP initiation using an alkyl halide like this compound is depicted in the table below.
| Step | Description |
| Activation | The initiator (R-X, e.g., this compound) reacts with a transition metal complex in its lower oxidation state (e.g., Cu(I)Br) to form a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br). |
| Propagation | The generated radical adds to a monomer unit, initiating the polymer chain growth. |
| Deactivation | The propagating radical reacts with the metal complex in the higher oxidation state to reform the dormant species (a polymer chain with a terminal halogen) and the metal complex in its lower oxidation state. This reversible deactivation step is key to controlling the polymerization. |
Beyond initiation, the principles of ATRP can be extended to the functionalization of existing polymer chains. While direct examples involving this compound are not prevalent in readily available literature, the chemistry of α-bromo esters is fundamental to post-polymerization modification strategies. For instance, polymers containing ester groups can be modified to introduce a bromine functionality, which can then participate in subsequent grafting reactions to create more complex polymer architectures. nih.govmdpi.com
Contribution to Specialty Chemical Production
This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals, including pharmaceuticals and fragrances. nbinno.com Its utility lies in its ability to introduce a five-carbon chain with functionality at the second position, which can be further elaborated into more complex molecular frameworks.
In the fragrance industry, esters are a significant class of compounds, often imparting fruity and floral scents. While specific examples of commercially available fragrances directly synthesized from this compound are proprietary, its structural motif is relevant to the synthesis of complex odorants. nbinno.comepo.orgepo.orggoogleapis.comgoogle.comgoogle.com
In pharmaceutical synthesis, the introduction of alkyl chains and the manipulation of stereocenters are critical steps. Although detailed synthetic routes for specific drugs that utilize this compound as a starting material are often proprietary, its role as a versatile building block is acknowledged. nbinno.com
Synthesis of Chemical Probes and Markers
The reactivity of this compound also extends to the synthesis of specialized molecules used for detection and imaging in biological systems. These chemical probes and markers are essential tools in diagnostics and biomedical research.
Generation of Haptens for Immunological Assays
Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. This principle is the foundation of immunoassays for the detection of small molecules. The synthesis of haptens often involves modifying the target analyte with a linker arm that can be covalently attached to the carrier protein.
Bromoesters, such as derivatives of pentanoic acid, are utilized in the synthesis of haptens. For example, in the development of antibodies for treating methamphetamine abuse, methyl 6-bromopentanoate, a positional isomer of this compound, has been used to alkylate a precursor molecule, thereby introducing a linker arm for subsequent conjugation to a carrier protein. This demonstrates the utility of bromoalkanoate structures in creating the necessary linkages for immunogen synthesis. ucanr.edumdpi.comnih.govresearchgate.netgoogle.com The general strategy involves the nucleophilic displacement of the bromide by a suitable functional group on the target molecule or a precursor.
Precursors for Imaging Agents
Positron Emission Tomography (PET) is a powerful imaging technique that utilizes radiolabeled tracers to visualize and quantify physiological processes in the body. The synthesis of these tracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18, onto a precursor molecule.
The following table summarizes the key applications of this compound and related compounds discussed in this article.
| Application Area | Specific Use | Key Chemical Principle |
| Polymer Synthesis | Initiator for Atom Transfer Radical Polymerization (ATRP) | Reversible cleavage of the C-Br bond to generate initiating radicals. |
| Specialty Chemicals | Intermediate in the synthesis of pharmaceuticals and fragrances. | Versatile building block for introducing a functionalized five-carbon chain. |
| Chemical Probes | Precursor for the synthesis of haptens for immunoassays. | The bromine atom acts as a leaving group for attaching a linker arm to a target molecule. |
| Imaging Agents | Potential precursor for the synthesis of PET imaging agents. | The bromine atom can be displaced by a radionuclide in a nucleophilic substitution reaction. |
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry is increasingly shifting towards "green chemistry" to minimize its environmental impact. For methyl 2-bromopentanoate, this involves developing synthetic routes that are less hazardous and more sustainable. Traditional methods often rely on reagents like thionyl chloride and bromine, which pose environmental and safety risks. icm.edu.pl
Future research is focused on replacing these harsh chemicals with more environmentally friendly alternatives. One promising approach is the use of renewable feedstocks and biocatalysis. wordpress.com For instance, researchers are exploring the synthesis of α-bromoesters from α-hydroxy acids, which can be derived from biomass. google.com This approach aligns with the principles of green chemistry by utilizing renewable resources and reducing reliance on petrochemicals. wordpress.com
Another area of investigation is the use of greener solvents. Traditional syntheses often employ chlorinated solvents, which are toxic and environmentally persistent. The development of biodegradable and less toxic solvents is a key research goal. rsc.org
Exploiting Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Catalysis is central to improving the efficiency and selectivity of chemical reactions. In the synthesis of this compound, novel catalytic systems are being developed to overcome the limitations of traditional methods.
One area of focus is the development of heterogeneous catalysts. These catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse. This is a significant advantage over homogeneous catalysts, which are often difficult to recover. Recent research has explored the use of solid acid catalysts, such as those derived from biomass, for esterification reactions. rsc.org
Another exciting development is the use of asymmetric catalysis to produce optically active α-bromoesters. nih.gov These compounds are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Researchers have developed chiral catalysts, such as cinchona alkaloid derivatives, that can direct the stereochemical outcome of the bromination reaction, leading to high enantioselectivity. nih.gov
The use of dual catalytic systems is also being explored. For example, a ruthenium/indium dual catalysis system has been developed for the alkylation of N-heteroaromatic compounds with alcohols, demonstrating the potential for innovative catalytic approaches. mdpi.com
Integration with Flow Chemistry and Continuous Manufacturing Processes
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of this compound. europa.eu These include improved heat and mass transfer, enhanced safety, and the potential for automation and process optimization. europa.eumdpi.com
The integration of flow chemistry with continuous manufacturing processes is a major trend in the pharmaceutical and fine chemical industries. cambrex.com This approach allows for the seamless production of chemical compounds, from starting materials to the final product, without the need for isolation and purification of intermediates. mdpi.com
For the synthesis of this compound, flow chemistry can enable the use of hazardous reagents and high-energy conditions in a safe and controlled manner. europa.eu It also facilitates process intensification, leading to higher yields and reduced waste. syrris.com The development of continuous flow processes for the synthesis of α-bromoesters is an active area of research. vulcanchem.com
Deeper Understanding of Complex Reaction Mechanisms and Intermediates
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For the synthesis and reactions of this compound, researchers are using a combination of experimental and computational techniques to elucidate the underlying mechanistic pathways.
For example, studies have investigated the mechanism of nucleophilic substitution reactions involving this compound. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine atom, leading to inversion of stereochemistry. The nature of the nucleophile, solvent, and reaction conditions can all influence the outcome of the reaction.
The formation of intermediates, such as isocyanates in the Hoffman degradation of amides, is another area of mechanistic investigation. vaia.com A deeper understanding of these intermediates can lead to the development of more efficient and selective synthetic methods.
Expanding the Repertoire of Chemical Transformations Involving this compound
This compound is a versatile building block that can be used to synthesize a wide range of other compounds. bloomtechz.com Researchers are continually exploring new chemical transformations involving this compound to expand its synthetic utility.
One area of interest is the use of this compound in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. bloomtechz.com For example, it has been used to synthesize derivatives of salicylic (B10762653) acid with antifungal activity. icm.edu.pl
Another application is in the preparation of functional polymer materials. bloomtechz.com By incorporating this compound into polymer chains, materials with special properties, such as flame retardancy and biocompatibility, can be produced. bloomtechz.com
The use of this compound in the synthesis of specialty chemicals and agrochemicals is also an active area of research. Its ability to introduce both a bromine atom and an ester group into a molecule makes it a valuable reagent in these fields. guidechem.com
Exploration of New Applications in Emerging Fields of Chemical Biology and Nanoscience
The unique properties of this compound make it a promising candidate for applications in emerging fields such as chemical biology and nanoscience.
In chemical biology, this compound can be used as a probe to study enzyme-catalyzed reactions. advatechgroup.com Its reactivity towards nucleophiles allows it to be used to label and identify the active sites of enzymes.
In nanoscience, this compound can be used as a precursor for the synthesis of functional nanomaterials. unizar.es For example, it could be used to create liquid crystal materials with unique optical and electrical properties. bloomtechz.com The bromine atom can also serve as a handle for further functionalization of the nanomaterials.
The exploration of these new applications is still in its early stages, but it holds great promise for the future of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-bromopentanoate, and what mechanistic principles govern its reactivity?
- Methodological Answer : this compound is typically synthesized via esterification of 2-bromopentanoic acid with methanol under acid catalysis. The β-bromoester structure renders it reactive in nucleophilic substitution (SN2) or elimination (E2) reactions. For example, treatment with Zn in ethanol (EtOH) facilitates Reformatsky-type reactions, generating ketones via enolate intermediates . Kinetic studies using polar aprotic solvents (e.g., DMF) favor SN2 pathways, while steric hindrance may promote elimination.
Q. How can researchers purify this compound to ensure high yield and minimal side products?
- Methodological Answer : Distillation under reduced pressure (40–60°C, 10–15 mmHg) is effective due to its moderate molecular weight (165.07 g/mol). Chromatography (silica gel, hexane/ethyl acetate) resolves ester byproducts. Confirm purity via GC-MS or NMR, referencing EPA DSSTox guidelines for handling brominated compounds .
Advanced Research Questions
Q. How do solvent polarity and temperature influence competing SN2 vs. elimination pathways in reactions involving this compound?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SN2, increasing substitution yields. Protic solvents (e.g., EtOH) favor elimination by stabilizing carbocation intermediates.
- Temperature : Lower temperatures (0–25°C) disfavor elimination (higher activation energy).
- Experimental design : Use kinetic isotope effects (KIE) or Hammett plots to quantify substituent impacts. Monitor intermediates via in-situ FTIR or time-resolved NMR .
Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated cross-couplings?
- Methodological Answer :
- Data reconciliation : Compare reaction conditions (e.g., catalyst loading, solvent purity) across studies. For example, Pd-catalyzed couplings may vary due to trace moisture or oxygen.
- Controlled replication : Reproduce experiments using standardized reagents (e.g., anhydrous solvents, glovebox conditions).
- Statistical analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. catalyst type) .
Q. How can computational modeling predict the regioselectivity of this compound in radical-mediated reactions?
- Methodological Answer :
- DFT calculations : Optimize transition-state geometries for bromine abstraction vs. hydrogen atom transfer.
- Kinetic modeling : Use Eyring equations to compare activation energies for competing pathways.
- Validation : Cross-reference predictions with experimental EPR data or trapping experiments using TEMPO .
Safety and Toxicity Considerations
Q. What protocols mitigate risks when handling this compound in electrophilic reactions?
- Methodological Answer :
- Exposure control : Use fume hoods and PPE (nitrile gloves, safety goggles).
- Waste disposal : Neutralize brominated waste with sodium bicarbonate before disposal per EPA TSCA guidelines.
- Medical testing : Monitor for neurotoxic symptoms (e.g., tremors) via regular health screenings, as recommended by OSHA 1910.1020 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
